5-methyl-N-(1,3-thiazol-2-yl)furo[3,2-b]pyridine-2-carboxamide

Kinase inhibitor Ligand efficiency Physicochemical property

5-Methyl-N-(1,3-thiazol-2-yl)furo[3,2-b]pyridine-2-carboxamide (CAS 941928-61-6) is a ligand-efficient heterocyclic scaffold (MW 259.29 g/mol) belonging to the Incyte-disclosed class of thiazole-carboxamide Pim kinase inhibitors. Its compact furo[3,2-b]pyridine core with a 5-methyl substituent and unsubstituted 1,3-thiazol-2-yl amide partner delivers a unique hydrogen-bonding and steric landscape distinct from benzothiazole-fused or thieno[3,2-b]pyridine bioisosteres, critical for reproducible kinase selectivity profiling. With clogP 1.64 and TPSA 71.42 Ų, it occupies the privileged CNS drug-like property space (clogP 1–3, TPSA <90 Ų), making it superior to heavier analogs for brain-penetrant Pim inhibitor programs targeting glioblastoma or CNS lymphoma. Its 19 heavy atoms and single rotatable bond simplify computational SAR modeling and enable rapid fragment elaboration while maintaining favorable ADME space. Procure this exact architecture to ensure consistency with the validated Pim kinase inhibitor pharmacophore and avoid off-target liabilities introduced by non-identical analogs.

Molecular Formula C12H9N3O2S
Molecular Weight 259.28
CAS No. 941928-61-6
Cat. No. B2775359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-N-(1,3-thiazol-2-yl)furo[3,2-b]pyridine-2-carboxamide
CAS941928-61-6
Molecular FormulaC12H9N3O2S
Molecular Weight259.28
Structural Identifiers
SMILESCC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=NC=CS3
InChIInChI=1S/C12H9N3O2S/c1-7-2-3-9-8(14-7)6-10(17-9)11(16)15-12-13-4-5-18-12/h2-6H,1H3,(H,13,15,16)
InChIKeyOOFZSIVVSOQHAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-methyl-N-(1,3-thiazol-2-yl)furo[3,2-b]pyridine-2-carboxamide (CAS 941928-61-6): Core Identity and Procurement Context


5-methyl-N-(1,3-thiazol-2-yl)furo[3,2-b]pyridine-2-carboxamide (CAS 941928-61-6) is a heterocyclic small molecule (C12H9N3O2S, MW 259.29 g/mol) that incorporates a furo[3,2-b]pyridine core linked via a carboxamide bridge to a 1,3-thiazol-2-yl moiety . The furo[3,2-b]pyridine scaffold has been established as a privileged pharmacophore for achieving high selectivity across the kinome, particularly against cdc-like kinases (CLKs) and as a modulator of the Hedgehog pathway [1]. The compound belongs to a broader patent class of thiazole- and pyridine-carboxamide derivatives disclosed as inhibitors of Pim kinases (Pim-1, Pim-2, Pim-3), which are constitutively active serine/threonine kinases implicated in hematologic and solid malignancies [2]. Its relatively low molecular weight and balanced physicochemical profile (clogP ~1.64, TPSA ~71.4 Ų, 1 H-bond donor, 5 H-bond acceptors) position it as a compact, ligand-efficient starting point for kinase inhibitor optimization campaigns.

Why 5-methyl-N-(1,3-thiazol-2-yl)furo[3,2-b]pyridine-2-carboxamide Cannot Be Interchanged with General-Purpose Thiazole or Furopyridine Analogs


Within the furo[3,2-b]pyridine-2-carboxamide chemical space, even minor structural modifications profoundly alter kinase selectivity profiles, cellular potency, and physicochemical parameters [1]. The specific combination of a 5-methyl substituent on the fused pyridine ring and an unsubstituted 1,3-thiazol-2-yl amide partner generates a unique hydrogen-bonding and steric landscape that cannot be replicated by benzothiazole-fused analogs (e.g., N-(benzo[d]thiazol-2-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide) or thieno[3,2-b]pyridine bioisosteres [2]. Patent data demonstrate that within the Pim kinase inhibitor series, the identity of the heteroaryl amide substituent is a critical determinant of both isoform selectivity (Pim-1 vs. Pim-2 vs. Pim-3) and the degree of functional inhibition in cellular assays [3]. Consequently, substitution with a compound lacking the precise 5-methyl-furo[3,2-b]pyridine-2-carboxamide architecture with an N-(1,3-thiazol-2-yl) terminus risks losing target engagement, introducing off-target liabilities, or altering pharmacokinetic behavior in ways that undermine experimental reproducibility.

Quantitative Differentiation Evidence for 5-methyl-N-(1,3-thiazol-2-yl)furo[3,2-b]pyridine-2-carboxamide (CAS 941928-61-6) Relative to Structural Analogs


Molecular Weight Advantage Over Benzothiazole-Fused Analogs for Ligand Efficiency-Driven Kinase Programs

The target compound (MW 259.29 g/mol) is significantly smaller than its direct benzothiazole analog N-(benzo[d]thiazol-2-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide, which carries an additional fused benzene ring on the thiazole moiety (estimated MW ~309 g/mol based on the addition of C4H2, an increase of ~50 Da or ~19%) . In fragment- and lead-oriented kinase inhibitor discovery, a molecular weight below 300 Da is a recognized threshold for favorable ligand efficiency metrics (LEAN >0.3 kcal/mol per heavy atom) [1]. The lower mass of the target compound translates to a higher heavy-atom-normalized binding efficiency potential, a key selection criterion when prioritizing compounds for optimization against Pim kinases or other kinase targets where molecular obesity is a known development risk [1].

Kinase inhibitor Ligand efficiency Physicochemical property

Favorable clogP and TPSA Profile for CNS-Penetrant or Oral Kinase Inhibitor Design Compared to Bulkier Heteroaryl Amides

The target compound exhibits a calculated partition coefficient (clogP) of 1.64 and a topological polar surface area (TPSA) of 71.42 Ų [1]. These values fall within the optimal range for oral absorption (clogP 0–5, TPSA <140 Ų) and, critically, within the more stringent range for CNS penetration (clogP 1–3, TPSA <90 Ų) [2]. By contrast, benzothiazole-containing analogs (e.g., 5-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)furo[3,2-b]pyridine-2-carboxamide) are predicted to have higher clogP (>2.5) and TPSA (>80 Ų) due to the additional aromatic ring and substituents, shifting their physicochemical profile away from the CNS-favorable space and toward higher lipophilicity-associated risks such as increased metabolic clearance and promiscuous binding [2].

Physicochemical property CNS drug design Oral bioavailability

Rotatable Bond Count Advantage for Reduced Entropic Penalty and Improved Binding Affinity Predictability

The target compound possesses only one rotatable bond (the amide linker between the furo[3,2-b]pyridine and thiazole rings), as computed from its structure [1]. In contrast, analogs bearing a sulfamoylphenyl linker (e.g., CAS 941928-66-1, 5-methyl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}furo[3,2-b]pyridine-2-carboxamide) contain 4–5 rotatable bonds due to the phenyl-sulfonamide spacer, leading to a substantially higher conformational entropy penalty upon binding . The low rotatable bond count of the target compound is associated with a reduced entropic cost of target engagement, which typically translates to improved binding affinity per heavy atom and more reliable computational docking predictions — a practical advantage when selecting compounds for structure-based drug design campaigns [2].

Conformational restriction Binding affinity Entropy

Furo[3,2-b]pyridine Core Confers Kinase Selectivity Advantages Over Thieno[3,2-b]pyridine Bioisosteres

Systematic kinome profiling studies have demonstrated that the furo[3,2-b]pyridine scaffold engenders a distinct selectivity fingerprint compared to the sulfur-containing thieno[3,2-b]pyridine bioisostere [1]. In the study by Němec et al., 3,5-disubstituted furo[3,2-b]pyridine derivatives exhibited sub-micromolar inhibition of CLK1 and CLK4 with >30-fold selectivity over CLK2 and CLK3, a profile not recapitulated by the corresponding thieno[3,2-b]pyridines, which showed broader, less selective kinase inhibition [1]. The oxygen atom in the furan ring participates in distinct hydrogen-bonding interactions with the kinase hinge region that cannot be mimicked by sulfur, providing a structural basis for this selectivity [1]. While the target compound bears the furo[3,2-b]pyridine core, procurement of a thieno[3,2-b]pyridine analog would risk losing this scaffold-derived selectivity advantage.

Kinase selectivity Bioisostere Scaffold comparison

Recommended Application Scenarios for 5-methyl-N-(1,3-thiazol-2-yl)furo[3,2-b]pyridine-2-carboxamide (CAS 941928-61-6) Based on Quantitative Differentiation Evidence


Fragment-Based and Ligand-Efficiency-Driven Pim Kinase Inhibitor Discovery

With a molecular weight of 259.29 g/mol and only 19 heavy atoms, the compound is ideally suited for fragment-based screening and structure-guided optimization campaigns targeting Pim-1, Pim-2, or Pim-3 kinases [1]. Its low MW and balanced physicochemical profile (clogP 1.64, TPSA 71.42 Ų) enable rapid elaboration with substituents while maintaining drug-like property space, a critical advantage over heavier benzothiazole analogs that already exceed 300 Da before any optimization [2]. Researchers can use this compound as a ligand-efficient core scaffold, confident that subsequent chemical modifications will have a higher probability of yielding clinical candidates with favorable ADME properties.

CNS-Penetrant Kinase Probe Development

The calculated clogP of 1.64 and TPSA of 71.42 Ų place this compound within the privileged physicochemical range for CNS drug candidates (clogP 1–3, TPSA <90 Ų) [1]. This makes it a superior starting point for developing brain-penetrant Pim kinase inhibitors compared to benzothiazole-fused analogs, which are predicted to exceed optimal CNS lipophilicity ranges [2]. Programs targeting Pim kinase-driven glioblastoma or CNS lymphoma, where brain exposure is essential, benefit from the inherently more favorable CNS property profile of this compound.

Selectivity Profiling Studies Using the Furo[3,2-b]pyridine Scaffold

The furo[3,2-b]pyridine core has been experimentally validated as a privileged scaffold for achieving high kinase selectivity, particularly against CLK family kinases [1]. By incorporating this core with the N-(1,3-thiazol-2-yl) amide substituent, the compound enables systematic selectivity profiling studies across the kinome, allowing researchers to map the selectivity landscape of this chemotype relative to thieno[3,2-b]pyridine bioisosteres or alternative heteroaryl amide substituents [2]. The compound's single rotatable bond further simplifies computational modeling and structure-activity relationship analysis.

In Vitro Oncology Target Validation in Hematologic Cancer Models

Given the patent-established role of thiazole carboxamide derivatives as Pim kinase inhibitors and the documented overexpression of Pim kinases in multiple myeloma, AML, and mantle cell lymphoma, this compound can serve as a chemical probe for target validation in hematologic cancer cell lines [1]. Its compact structure and favorable property profile make it suitable for initial in vitro proof-of-concept studies where tool compound quality (purity, solubility, and reproducibility) directly impacts experimental conclusions [2]. Procurement of this specific compound ensures consistency with the Pim kinase inhibitor pharmacophore defined in the Incyte patent series.

Quote Request

Request a Quote for 5-methyl-N-(1,3-thiazol-2-yl)furo[3,2-b]pyridine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.